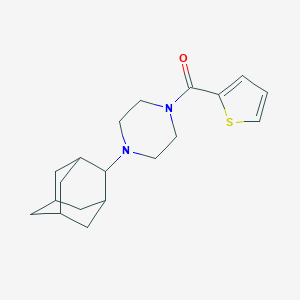
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine, commonly known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and exhibits unique pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of A-366 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. A-366 has been shown to inhibit the activity of the proteasome in cancer cells, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. A-366 may also inhibit other cellular pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce the accumulation of misfolded proteins. A-366 may also have anti-inflammatory and immunomodulatory effects, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
A-366 has several advantages for use in lab experiments, including its relative ease of synthesis and its potent anti-proliferative activity against cancer cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal conditions for using A-366 in lab experiments.
Zukünftige Richtungen
There are several future directions for research on A-366, including the development of new anticancer drugs based on its structure and mechanism of action. Further research is also needed to determine the optimal conditions for using A-366 in lab experiments and to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new synthetic methods for A-366 and its derivatives may lead to the discovery of even more potent and selective compounds for use in drug development.
Synthesemethoden
The synthesis of A-366 involves the reaction of 2-thiophenecarboxylic acid with 1-adamantylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to obtain the final product, A-366. The synthesis of A-366 is a relatively simple and straightforward process, which makes it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
A-366 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. A-366 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C19H26N2OS |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[4-(2-adamantyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H26N2OS/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
InChI-Schlüssel |
VEKQJSSAEBLXKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
Kanonische SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)




![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)



